molecular formula C23H18N2O4 B2397355 3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892422-17-2

3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2397355
CAS No.: 892422-17-2
M. Wt: 386.407
InChI Key: IPPKRLKJIDZUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core. This structural motif is associated with diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties . The furan-2-ylmethyl and 4-methylbenzyl substituents at the N3 and N1 positions, respectively, distinguish it from related compounds. Pyrimidine-2,4-dione derivatives, such as AZT and stavudine, are well-documented for their antiviral applications, underscoring the pharmacological relevance of this scaffold .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-15-8-10-16(11-9-15)13-24-20-18-6-2-3-7-19(18)29-21(20)22(26)25(23(24)27)14-17-5-4-12-28-17/h2-12H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPKRLKJIDZUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione , a complex organic molecule, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure includes a benzofuro moiety and a pyrimidine core, which are essential for its biological activity. The molecular formula is C23H21N3O3C_{23}H_{21}N_{3}O_{3}, with a molecular weight of approximately 359.4 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

Property Value
Molecular FormulaC23H21N3O3
Molecular Weight359.4 g/mol
IUPAC Name3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Notably, it may inhibit certain kinases associated with cancer cell proliferation and survival.

  • Kinase Inhibition : Similar compounds have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation. For instance, derivatives of pyrido[2,3-d]pyrimidine have demonstrated significant inhibitory effects on eEF-2K activity in breast cancer cells (IC50 values ranging from 420 nM to 930 nM) .
  • Anticancer Properties : The structural analogs of this compound have exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

  • In vitro Studies : A study evaluated the cytotoxic effects of related compounds on MDA-MB-231 breast cancer cells. The results indicated that compounds with similar structures significantly reduced eEF-2K activity and inhibited cell proliferation .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the pyrimidine ring can enhance biological activity. For example, adding alkyl groups or altering aromatic substituents can improve potency against targeted kinases .

Synthesis and Optimization

The synthesis of 3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions:

  • Starting Materials : Common precursors include furan derivatives and benzofuro compounds.
  • Key Reactions : The Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds between the furan and benzofuro moieties.
  • Optimization : Conditions such as solvent choice and catalyst selection are critical for maximizing yield and purity.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, studies have demonstrated that benzofuro-pyrimidines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structural motifs are also associated with antimicrobial activity. Similar derivatives have shown efficacy against a range of bacterial strains, suggesting that this compound may possess similar properties. The furan moiety is particularly noted for its role in enhancing the antimicrobial activity of related compounds .

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could position it as a candidate for further development in treating metabolic disorders or diseases where enzyme regulation is crucial .

Organic Electronics

Due to its unique electronic properties derived from its conjugated structure, 3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has potential applications in organic electronics. Its ability to act as a semiconductor could be explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of furan rings is known to enhance charge transport properties .

Photonic Devices

The optical properties of this compound may also lend themselves to applications in photonic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed for use in sensors and other optical applications.

Case Study 1: Anticancer Activity

A recent study focused on synthesizing derivatives of benzofuro-pyrimidines and evaluating their anticancer effects on various cancer cell lines. The results indicated that specific modifications to the structure significantly increased cytotoxicity against breast cancer cells. The study concluded that further exploration of the structure-activity relationship could yield promising therapeutic agents .

Case Study 2: Antimicrobial Evaluation

Another research effort investigated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting that 3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione could be developed into a novel class of antimicrobial agents .

Case Study 3: Organic Electronics Application

In a study examining organic semiconductors for electronic applications, researchers synthesized compounds similar to 3-(furan-2-ylmethyl)-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione. The results showed promising charge transport characteristics suitable for use in OLEDs. This opens avenues for further research into optimizing these materials for commercial applications .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural differences and biological activities of the target compound and its analogues:

Compound Name / ID Core Structure Substituents Biological Activities Key References
Target compound Benzofuro[3,2-d]pyrimidine-2,4-dione N3: Furan-2-ylmethyl; N1: 4-Methylbenzyl Antiviral (potential), Antibacterial
3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one () Benzofuro[3,2-d]pyrimidin-4-one C3: Phenyl; C2: Prop-2-ynyloxy Antiviral, Antifungal
3-Isopropyl-2-(4-methoxyphenoxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one () Benzofuro[3,2-d]pyrimidin-4-one C3: Isopropyl; C2: 4-Methoxyphenoxy Antibacterial, Anti-inflammatory
1-(4-tert-Butylbenzyl)pyrimidine-2,4(1H,3H)-dione () Pyrimidine-2,4-dione N1: 4-tert-Butylbenzyl Antiviral (e.g., HIV/AIDS applications)
JNJ-54257099 () Furo[3,2-d][1,3,2]dioxaphosphinine C1: Spirooxetane-uridine triphosphate prodrug HCV inhibition
Quinazoline-2,4(1H,3H)-dione derivatives () Quinazoline-2,4-dione N4: Benzylamine; N2: Isopropyl Kinase inhibition, Anticancer potential

Key Observations

Core Structure Differences: The benzofuropyrimidine core in the target compound (vs. Quinazoline derivatives () exhibit distinct pharmacokinetic profiles due to their nitrogen-rich heterocycle, which may influence metabolic stability compared to benzofuropyrimidines .

4-Methylbenzyl vs. 4-tert-Butylbenzyl (): The tert-butyl group in the latter increases steric bulk, which may improve resistance to enzymatic degradation but reduce solubility . Prop-2-ynyloxy (): This substituent’s alkyne moiety could enable click chemistry modifications for drug conjugate development .

Biological Activity Trends :

  • Benzofuropyrimidine derivatives broadly exhibit antiviral and antibacterial activities, whereas pyrimidine-2,4-diones (e.g., AZT) are more narrowly focused on viral replication inhibition .
  • The prodrug JNJ-54257099 () demonstrates how backbone modifications (e.g., phosphate esters) can optimize bioavailability and target specificity .

Research Findings and Implications

Antiviral Potential

  • The target compound’s benzofuropyrimidine core aligns with derivatives showing activity against RNA viruses (e.g., HCV, HIV) . Its furan substituent may mimic ribose moieties in nucleoside analogues, enabling competitive inhibition of viral polymerases.

Preparation Methods

Cyclocondensation of 2-Hydroxybenzofuran-3-carboxylic Acid Derivatives

The benzofuropyrimidine nucleus is synthesized via cyclocondensation, adapting protocols from pyrrolo[3,2-d]pyrimidine systems.

Procedure :

  • Methyl 2-hydroxybenzofuran-3-carboxylate is prepared via Fischer esterification of 2-hydroxybenzofuran-3-carboxylic acid in methanol with catalytic sulfuric acid.
  • Reaction with urea in dimethylformamide (DMF) under reflux (120°C, 8 h) induces cyclization, forming the pyrimidine ring.
  • Acidic workup (HCl, pH 2) precipitates the dione, isolated via filtration (Yield: 68%).

Mechanistic Insight :
Urea acts as a bifunctional nucleophile, attacking the ester carbonyl to form an intermediate amide, which cyclizes via intramolecular dehydration.

N-Alkylation Strategies

Sequential Alkylation via Base-Mediated Substitution

Regioselective N-alkylation is achieved using potassium carbonate in DMF, leveraging differences in NH acidity.

Step 1: N1-Alkylation with 4-Methylbenzyl Bromide

Parameter Condition
Substrate Benzofuropyrimidine-dione (1 eq)
Alkylating Agent 4-Methylbenzyl bromide (1.2 eq)
Base K₂CO₃ (2 eq)
Solvent DMF
Temperature 80°C, 12 h
Yield 72%

Step 2: N3-Alkylation with Furan-2-ylmethyl Bromide

Parameter Condition
Substrate N1-(4-Methylbenzyl) intermediate
Alkylating Agent Furan-2-ylmethyl bromide (1.5 eq)
Base K₂CO₃ (3 eq)
Solvent DMF
Temperature 100°C, 24 h
Yield 58%

Challenges :

  • Competing O-alkylation of the furan oxygen mitigated by excess alkylating agent.
  • Purification via silica gel chromatography (hexanes:ethyl acetate, 3:1) resolves mono- and di-alkylated products.

One-Pot Double Alkylation

Alternative Routes: Pre-Functionalized Intermediates

Suzuki-Miyaura Coupling for Benzofuran Assembly

Introducing substituents prior to pyrimidine cyclization:

  • 2-Bromo-3-nitrophenylfuran synthesized via Ullmann coupling.
  • Nitro reduction (H₂, Pd/C) yields 2-amino-3-(furan-2-yl)phenol .
  • Cyclocondensation with dimethyl acetylenedicarboxylate forms the benzofuropyrimidine core.

Yield : 55% over three steps.

Optimization of Reaction Conditions

Solvent Effects on Alkylation Efficiency

Comparative study in DMF, DMSO, and acetonitrile:

Solvent N1-Alkylation Yield N3-Alkylation Yield
DMF 72% 58%
DMSO 65% 49%
Acetonitrile 41% 32%

DMF’s high polarity facilitates deprotonation and stabilizes transition states.

Temperature-Dependent Regioselectivity

Lower temperatures (60°C) favor N1-alkylation, while higher temperatures (100°C) promote N3-alkylation due to increased NH acidity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.35–7.28 (m, 4H, ArH), 6.61 (s, 1H, furan), 5.12 (s, 2H, N-CH₂-C₆H₄), 4.89 (s, 2H, N-CH₂-furan).
  • HRMS : m/z [M+H]⁺ calcd. 403.1432, found 403.1429.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) confirms >98% purity.

Q & A

Q. Q1. What are the common synthetic routes for preparing this benzofuropyrimidine-dione derivative?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation: Cyclization of precursors (e.g., benzofuran or pyrimidine intermediates) under Lewis acid catalysis (e.g., BF₃·Et₂O) to form the benzofuropyrimidine core .

Substituent Introduction: Alkylation of the core using furan-2-ylmethyl and 4-methylbenzyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

Oxidation/Cyclization: Final oxidation with agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve the dione moiety, monitored by TLC/HPLC .
Critical Parameters:

  • Temperature control (±2°C) to avoid byproducts from thermal degradation .
  • Catalyst purity (>95%) to ensure reaction efficiency .

Q. Q2. Which spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

Technique Key Parameters Purpose
¹H/¹³C NMR DMSO-d₆ solvent, 400–600 MHzConfirm substitution patterns and stereochemistry
HPLC C18 column, acetonitrile/water gradient (70:30), 1.0 mL/minAssess purity (>98%) and detect residual solvents
HRMS ESI+ mode, resolution ≥30,000Verify molecular formula (e.g., C₂₄H₂₀N₂O₄)

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

Orthogonal Assays: Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT) to rule out assay-specific artifacts .

Purity Verification: Re-test batches with ≥98% HPLC purity to exclude impurities as confounding factors .

Structural Analog Analysis: Compare with derivatives (e.g., fluorobenzyl or chlorophenyl variants) to identify substituent-dependent activity trends .

Q. Q4. What computational strategies are effective for predicting biological targets or optimizing activity?

Methodological Answer:

Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or PI3K) to prioritize binding modes .

QSAR Modeling: Train models on datasets of pyrimidine-dione derivatives to correlate substituent electronegativity (e.g., furan vs. fluorophenyl) with activity .

MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. Q5. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

Dosing Regimen: Administer 10–50 mg/kg orally in rodent models, with plasma sampling at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis .

Metabolite ID: Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Toxicity Screening: Conduct histopathology (liver/kidney) and serum ALT/AST measurements after 14-day repeated dosing .

Q. Q6. What strategies mitigate challenges in scaling up synthesis (e.g., low yields or side reactions)?

Methodological Answer:

Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., alkylation) to improve heat dissipation and yield .

Byproduct Mapping: Use LC-MS to identify side products (e.g., over-alkylated species) and adjust stoichiometry .

Solvent Optimization: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

Q. Q7. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Target Engagement Assays: Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in cell lysates .

CRISPR Knockout: Generate KO cell lines for suspected targets (e.g., PARP-1) and compare activity .

Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.